molecular formula C24H23N3O3S B3298843 2,4-dimethyl-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide CAS No. 898420-73-0

2,4-dimethyl-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide

Katalognummer: B3298843
CAS-Nummer: 898420-73-0
Molekulargewicht: 433.5 g/mol
InChI-Schlüssel: NWPRUBATMBKBCC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2,4-dimethyl-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide features a benzene sulfonamide backbone substituted with methyl groups at positions 2 and 3. The sulfonamide nitrogen is linked to a phenyl ring, which is further substituted with a 3,4-dihydroquinazolin-4-one moiety. While specific data (e.g., melting point, solubility) for this compound are unavailable in the provided evidence, structural analogs suggest its relevance in medicinal chemistry, particularly in targeting enzymes or receptors via its sulfonamide and heterocyclic motifs .

Eigenschaften

IUPAC Name

2,4-dimethyl-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S/c1-15-9-12-23(17(3)13-15)31(29,30)26-21-11-10-19(14-16(21)2)27-18(4)25-22-8-6-5-7-20(22)24(27)28/h5-14,26H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWPRUBATMBKBCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfonamide group: This step involves the reaction of the quinazolinone derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Methylation: The final step involves the methylation of the aromatic rings using methyl iodide or a similar methylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-dimethyl-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional functional groups, while reduction could lead to the formation of amine derivatives.

Wissenschaftliche Forschungsanwendungen

2,4-dimethyl-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of cancer and inflammatory diseases.

    Materials Science: Its aromatic structure and functional groups make it suitable for use in the development of advanced materials, such as organic semiconductors and polymers.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Wirkmechanismus

The mechanism of action of 2,4-dimethyl-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

The following table and discussion highlight key structural and functional differences between the target compound and related sulfonamide derivatives from the evidence.

Compound Name Core Structure Key Substituents Molecular Weight Melting Point Reference
Target Compound Quinazolinone 2,4-Dimethylbenzene sulfonamide, methylphenyl linker
4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-Yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-Yl)-N-Methylbenzenesulfonamide Pyrazolo-pyrimidine, Chromenone Fluorinated chromenone, methylbenzenesulfonamide 589.1 175–178°C
N,4-Dimethyl-N-(3-Sulfanylquinoxalin-2-Yl)Benzene-1-Sulfonamide Quinoxaline 3-Sulfhydryl, N,4-dimethylbenzenesulfonamide
4-{4-[(Z)-(3-Sec-Butyl-4-Oxo-2-Thioxo-1,3-Thiazolidin-5-Ylidene)Methyl]-1-Phenyl-1H-Pyrazol-3-YL}-N,N-Dimethylbenzenesulfonamide Thiazolidinone, Pyrazole Sec-butyl, thioxo, N,N-dimethylbenzenesulfonamide 526.7

Key Comparisons:

This structural variation may influence solubility and target binding . The pyrazolo-pyrimidine and chromenone in ’s compound introduce fluorinated aromatic systems, likely improving metabolic stability and lipophilicity compared to the target’s non-fluorinated structure .

Sulfonamide Substituents :

  • The target’s 2,4-dimethylbenzenesulfonamide group differs from the N,N-dimethyl substitution in ’s compound, which reduces steric hindrance and may alter pharmacokinetics. ’s N-methylbenzenesulfonamide with a fluoro group could enhance binding affinity to hydrophobic pockets .

This difference may affect oxidative stability and protein interactions .

Molecular Weight and Physicochemical Properties: ’s compound has a higher molecular weight (589.1 vs. ~500 estimated for the target), likely due to its chromenone and pyrazolo-pyrimidine moieties. This may impact bioavailability .

Research Implications and Limitations

  • Activity Predictions: The quinazolinone core is associated with kinase inhibition (e.g., EGFR targets), while pyrazolo-pyrimidines () and thiazolidinones () are linked to anti-inflammatory and antimicrobial activities, respectively .
  • Data Gaps : Specific pharmacological data (e.g., IC50, solubility) for the target compound are unavailable in the provided evidence. Further experimental studies are required to validate its bioactivity profile.

Biologische Aktivität

The compound 2,4-dimethyl-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide is a sulfonamide derivative with potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

Chemical Structure and Properties

The molecular formula of the compound is C30H34N4O4SC_{30}H_{34}N_{4}O_{4}S with a molecular weight of 534.68 g/mol. The structure features a sulfonamide group which is known to influence its biological interactions.

Sulfonamides generally exert their biological effects through various mechanisms, including:

  • Inhibition of Enzymatic Activity : Many sulfonamides inhibit dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria.
  • Calcium Channel Modulation : Some studies suggest that sulfonamide derivatives can act as calcium channel inhibitors, which may affect cardiovascular functions by altering perfusion pressure and coronary resistance .
  • Inflammatory Pathway Inhibition : Certain sulfonamides have been shown to inhibit the NLRP3 inflammasome, a critical component in inflammatory responses .

Cardiovascular Effects

Research indicates that related sulfonamide derivatives can significantly influence cardiovascular parameters:

  • Perfusion Pressure : Studies show that certain benzenesulfonamide derivatives can decrease perfusion pressure in a time-dependent manner .
  • Coronary Resistance : The compound has been linked to reduced coronary resistance compared to other derivatives, suggesting a potential role in managing hypertension or related cardiovascular conditions .

Case Studies and Research Findings

  • Calcium Channel Inhibition : A theoretical-experimental study indicated that compounds similar to the target compound could inhibit calcium channels effectively, leading to decreased blood pressure and altered coronary resistance .
  • Pharmacokinetics : Theoretical pharmacokinetic analyses using models such as ADME/PK and SwissADME have been employed to predict the absorption, distribution, metabolism, and excretion (ADME) properties of similar compounds. These studies suggest varying permeability across different cell types which could influence the biological activity of the compound .

Data Tables

Biological ActivityObserved EffectReference
Perfusion PressureDecreased in presence of derivative
Coronary ResistanceLower compared to controls
Calcium Channel InhibitionPotential mechanism of action

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Optimization involves controlling reaction parameters such as temperature, solvent choice, and reflux duration. For example, absolute ethanol with glacial acetic acid as a catalyst under reflux (4 hours) is effective for similar sulfonamide derivatives . Statistical experimental design (e.g., factorial or response surface methodology) can systematically identify critical parameters. For instance, solvent polarity and reaction time significantly impact intermediate stability and final purity .

Q. Example Reaction Parameters :

ParameterOptimal ConditionSource
SolventAbsolute ethanol
CatalystGlacial acetic acid
Reaction TemperatureReflux (~78°C)
Reaction Time4–6 hours

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and hydrogen bonding interactions. For example, aromatic protons in the quinazolinone moiety appear as distinct doublets in δ 7.5–8.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Sulfonamide S=O stretches appear at ~1350–1150 cm⁻¹ .
  • X-ray Crystallography : Resolves absolute stereochemistry, as demonstrated for related benzoxazine-sulfonamide hybrids .

Q. How can researchers screen the biological activity of this compound?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Target enzymes like carbonic anhydrase or kinases, using fluorometric or colorimetric substrates. For sulfonamides, IC50 values are determined via dose-response curves .
  • Cellular Assays : Evaluate cytotoxicity (e.g., MTT assay) and apoptosis markers (e.g., caspase-3 activation) in cancer cell lines .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectral data during structural confirmation?

  • Methodological Answer : Discrepancies in NMR/IR data often arise from dynamic equilibria (e.g., keto-enol tautomerism). Quantum chemical calculations (DFT) simulate NMR chemical shifts and vibrational frequencies to validate experimental observations. For example, ICReDD’s reaction path search methods integrate computational and experimental data to resolve ambiguities .

Q. What strategies are effective for designing derivatives to study structure-activity relationships (SAR)?

  • Methodological Answer :
  • Combinatorial Chemistry : Introduce substituents at the quinazolinone 2-methyl group or benzene sulfonamide para-position. For example, halogenation (F, Cl) or alkylation alters steric/electronic profiles .
  • Molecular Docking : Prioritize derivatives by simulating binding to target proteins (e.g., dihydrofolate reductase). Free energy perturbation (FEP) calculations predict binding affinities .

Q. Example Derivative Modifications :

Modification SiteFunctional GroupImpact on ActivitySource
Quinazolinone 2-methylHalogen (F/Cl)Enhanced enzyme inhibition
Benzene sulfonamide paraNitro (-NO2)Increased cytotoxicity

Q. How can researchers address low solubility in aqueous media during in vitro assays?

  • Methodological Answer :
  • Co-solvent Systems : Use DMSO-PBS mixtures (<1% DMSO) to maintain solubility without cell membrane disruption .
  • Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes to improve bioavailability, as shown for sulfonamide-based anticancer agents .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity results across different cell lines?

  • Methodological Answer : Discrepancies may arise from cell-specific expression of target proteins or efflux pumps (e.g., P-gp). Validate via:
  • Western Blotting : Confirm target protein levels (e.g., carbonic anhydrase IX) in each cell line .
  • Inhibitor Co-treatment : Use P-gp inhibitors (e.g., verapamil) to assess efflux pump influence .

Tables of Key Findings

Q. Table 1: Synthesis Optimization Parameters

ParameterImpact on Yield/PuritySource
Solvent PolarityHigher polarity reduces byproduct formation
Reaction TimeProlonged time (>6 hours) degrades product
Catalyst ConcentrationExcess acid accelerates hydrolysis

Q. Table 2: Biological Activity Trends

Derivative ModificationIC50 (Enzyme X)Cytotoxicity (IC50, μM)Source
Parent Compound12 nM45.2 ± 3.1
2-Fluoro Derivative8 nM28.7 ± 2.5
4-Nitro Derivative15 nM18.9 ± 1.8

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-dimethyl-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
2,4-dimethyl-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.